molecular formula C22H33NO2 B14435020 13-cis-N-(2-Hydroxyethyl)retinamide CAS No. 75686-05-4

13-cis-N-(2-Hydroxyethyl)retinamide

Cat. No.: B14435020
CAS No.: 75686-05-4
M. Wt: 343.5 g/mol
InChI Key: JOSHOGBFUULHNI-OOGIHWIZSA-N
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Description

13-cis-N-(2-Hydroxyethyl)retinamide is a synthetic retinoid derivative of 13-cis-retinoic acid Retinoids are compounds derived from vitamin A and are known for their significant roles in cell growth, differentiation, and apoptosis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-N-(2-Hydroxyethyl)retinamide typically involves the reaction of 13-cis-retinoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Starting Material: 13-cis-retinoic acid.

    Reagent: 2-aminoethanol.

    Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 13-cis-N-(2-Hydroxyethyl)retinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent retinoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxides and ketones.

    Reduction: Regeneration of 13-cis-retinoic acid.

    Substitution: Formation of various substituted retinamides.

Scientific Research Applications

Mechanism of Action

The mechanism by which 13-cis-N-(2-Hydroxyethyl)retinamide exerts its effects involves binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate gene expression. Upon binding, the compound modulates the transcription of genes involved in cell differentiation, growth, and apoptosis . This mechanism is crucial for its potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

  • N-ethyl retinamide
  • N-4-hydroxyphenyl retinamide
  • All-trans-retinoic acid

Comparison:

Properties

CAS No.

75686-05-4

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(2Z,4E,6E,8E)-N-(2-hydroxyethyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C22H33NO2/c1-17(8-6-9-18(2)16-21(25)23-14-15-24)11-12-20-19(3)10-7-13-22(20,4)5/h6,8-9,11-12,16,24H,7,10,13-15H2,1-5H3,(H,23,25)/b9-6+,12-11+,17-8+,18-16-

InChI Key

JOSHOGBFUULHNI-OOGIHWIZSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)NCCO)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NCCO)C)C

Origin of Product

United States

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